3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Overview
Description
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are aromatic organic compounds characterized by a benzene-fused oxazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative through a cyclization reaction.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable azetidine precursor with the benzoxazole derivative under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4 in aprotic solvents like tetrahydrofuran (THF) or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3 in solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzoxazole compounds .
Scientific Research Applications
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It modulates various signaling pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of benzoxazole derivatives.
3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones: Compounds with similar azetidine and benzoxazole structures.
Benzoheterocyclic oxime carbamates: Compounds with related benzoxazole structures and biological activities.
Uniqueness
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific combination of the azetidine and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-10-12(7-5-11-6-7)8-3-1-2-4-9(8)14-10;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRCRFOYMXMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C3=CC=CC=C3OC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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